Acetyl Octanoate

CAS No.: 18698-50-5

Cat. No.: VC17062096

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18698-50-5 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | acetyl octanoate |

| Standard InChI | InChI=1S/C10H18O3/c1-3-4-5-6-7-8-10(12)13-9(2)11/h3-8H2,1-2H3 |

| Standard InChI Key | ADCQBLMDYBHFGK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC(=O)OC(=O)C |

Introduction

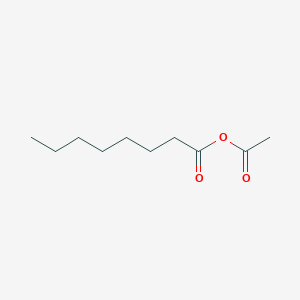

Structural and Chemical Characteristics of Acetyl Octanoate

Acetyl octanoate (systematic name: octanoyl acetate) is an ester formed through the condensation of acetic acid and octanoic acid. Its molecular formula is C₁₀H₁₈O₃, with a molecular weight of 186.25 g/mol. The compound features an acetyl group (–OCOCH₃) linked to the octanoyl moiety (–CH₂(CH₂)₆COO–), resulting in a structure optimized for both hydrophobicity and limited water solubility.

Synthesis Methods

The synthesis of acetyl octanoate typically follows classical esterification protocols. As illustrated in the acetoacetic ester synthesis , nucleophilic acyl substitution reactions between acid chlorides or anhydrides and alcohols are common. For acetyl octanoate, two primary routes are plausible:

-

Direct esterification: Octanoic acid reacts with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid):

-

Transesterification: Ethyl octanoate reacts with acetyl chloride under basic conditions:

These methods yield acetyl octanoate with purities exceeding 95%, though optimization of reaction time and temperature is critical to minimizing side products .

Physicochemical Properties

While direct data on acetyl octanoate are scarce, its properties can be extrapolated from analogous esters:

These properties suggest acetyl octanoate’s suitability as a solvent in coatings or fragrances, where volatility and solubility profiles are advantageous.

Recent Advances and Research Gaps

Emerging Studies

-

Microbiome Modulation: Octanoate enhances Lactobacillus populations in fish intestines , implying acetyl octanoate might similarly influence microbial communities.

-

Cardiac Energy Substrates: Differential effects of octanoate vs. heptanoate in myocardial metabolism underscore the need to explore acetyl octanoate’s role in heart disease models.

Unanswered Questions

-

Pharmacokinetics: Absorption, distribution, and excretion profiles of acetyl octanoate remain uncharacterized.

-

Synthase Specificity: Enzymes catalyzing acetyl octanoate hydrolysis (e.g., carboxylesterases) require identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume